3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine
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Overview
Description
3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine is a chemical compound that belongs to the class of imidazo[1,5-A]pyridines. This compound is characterized by the presence of a bromine atom at the third position and a toluene-4-sulfonyl group attached to the imidazo[1,5-A]pyridine core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine typically involves the bromination of imidazo[1,5-A]pyridine followed by the introduction of the toluene-4-sulfonyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The sulfonylation step involves the reaction of the brominated imidazo[1,5-A]pyridine with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,5-A]pyridines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include sulfides.
Scientific Research Applications
3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine is used in a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activities. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine can be compared with other similar compounds such as:
- 3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrazole
- 3-Bromo-1-(toluene-4-sulfonyl)-piperidin-4-one
These compounds share similar structural features but differ in their core structures, leading to variations in their chemical properties and applications
Properties
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonylimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-5-7-11(8-6-10)20(18,19)13-12-4-2-3-9-17(12)14(15)16-13/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTPQPBSBYSBLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=CN3C(=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378017 |
Source
|
Record name | 3-Bromo-1-(4-methylbenzene-1-sulfonyl)imidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-34-9 |
Source
|
Record name | 3-Bromo-1-[(4-methylphenyl)sulfonyl]imidazo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=904813-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1-(4-methylbenzene-1-sulfonyl)imidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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